N'-[(E)-2-furylmethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-2-Furylmethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by:
- Core structure: A pyrazole ring substituted at position 3 with a 4-isobutylphenyl group.
- Hydrazide moiety: An (E)-configured imine linkage connecting the pyrazole to a 2-furylmethylidene group .
This compound belongs to a broader class of pyrazole carbohydrazides studied for their pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities .
Properties
Molecular Formula |
C19H20N4O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H20N4O2/c1-13(2)10-14-5-7-15(8-6-14)17-11-18(22-21-17)19(24)23-20-12-16-4-3-9-25-16/h3-9,11-13H,10H2,1-2H3,(H,21,22)(H,23,24)/b20-12+ |
InChI Key |
OXNOOHIHDAGDQB-UDWIEESQSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-2-furylmethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-furylmethylidenehydrazine with 3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-2-furylmethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
N’-[(E)-2-furylmethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-2-furylmethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Features
Substituent Impact on Bioactivity
- Furan vs.
- Isobutylphenyl vs. Methoxyphenyl : The 4-isobutylphenyl group increases lipophilicity (logP ~5.2 estimated), favoring membrane permeability over the polar methoxyphenyl group in SKi-178 (logP ~3.8) .
- Hydrogen Bonding : Analogues with hydroxyl or methoxy groups (e.g., ) exhibit stronger hydrogen-bonding capacity, critical for binding to targets like kinases or DNA .
Pharmacological Performance
- Anticancer Activity: Pyrazole carbohydrazides like (E)-1-(4-tert-butylbenzyl)-NO-(1-(5-chloro-2-hydroxyphenyl) ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (compound 26 in ) inhibit A549 lung cancer cell growth (IC50 = 8.2 μM) via apoptosis induction. The target compound’s isobutyl group may enhance cytotoxicity but reduce solubility .
- Enzyme Inhibition : SKi-178’s methoxy groups optimize SK1 binding, while the furyl group in the target compound may compete with lipid substrates in sphingosine kinase pathways .
Computational and Experimental Insights
- DFT Studies : Analogous compounds (e.g., ) reveal that electron-donating substituents lower HOMO-LUMO gaps, enhancing reactivity. The furyl group’s electron-rich nature may stabilize charge-transfer complexes .
- Docking Simulations : Molecular docking (as in ) predicts strong binding to SK1’s ATP pocket for SKi-178, whereas the target compound’s furyl group may favor interactions with hydrophobic residues .
Biological Activity
N'-[(E)-2-furylmethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. The pyrazole scaffold is known for a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 330.41 g/mol
The compound features a pyrazole ring substituted with a furan moiety and an isobutylphenyl group, which may influence its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, with IC values indicating potent activity. The mechanism of action is often linked to the inhibition of specific enzymes involved in cancer progression.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 |
| This compound | HeLa (Cervical Cancer) | 10.0 |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines has been documented in vitro, suggesting its potential as an anti-inflammatory agent.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : Similar compounds have shown inhibition of enzymes like COX-2 and LOX, which are crucial in inflammatory pathways.
- Cell Cycle Arrest : Some studies indicate that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of various pyrazole derivatives. The results indicated that compounds with furan substitutions exhibited enhanced cytotoxicity against specific cancer cell lines compared to their non-furan counterparts.
Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of pyrazole derivatives demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
